(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1965314-57-1
VCID: VC7469423
InChI: InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
SMILES: CN1CCOCC1C(=O)O.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

CAS No.: 1965314-57-1

Cat. No.: VC7469423

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride - 1965314-57-1

CAS No. 1965314-57-1
Molecular Formula C6H12ClNO3
Molecular Weight 181.62
IUPAC Name (3R)-4-methylmorpholine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
Standard InChI Key NFUYTVFVCSMTQK-NUBCRITNSA-N
SMILES CN1CCOCC1C(=O)O.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position, with the latter forming a hydrochloride salt. The (3R) stereochemistry is critical for its interactions in chiral environments, as evidenced by its InChIKey: NFUYTVFVCSMTQK-NUBCRITNSA-N . The SMILES string (CN1CCOCC1C(=O)O.Cl) further clarifies the spatial arrangement, highlighting the protonated amine and chloride counterion.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₃
Molecular Weight181.62 g/mol
CAS Number1965314-57-1
IUPAC Name(3R)-4-methylmorpholine-3-carboxylic acid; hydrochloride
SolubilityNot publicly available

The lack of solubility data underscores the need for further experimental characterization, particularly for pharmaceutical formulation purposes.

Synthesis and Preparation

Table 2: Comparative Synthesis of Morpholine Carboxylic Acid Derivatives

CompoundReagents/ConditionsYieldStereochemistrySource
(3S)-4-Methyl-3-morpholinecarboxylic acidFormaldehyde, formic acid, methanol, reflux96%S-configuration
(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochlorideNot disclosedN/AR-configuration

The absence of public synthesis details for the (3R)-enantiomer highlights intellectual property considerations in pharmaceutical intermediates .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

Morpholine derivatives are pivotal in drug design due to their ability to modulate pharmacokinetics and target engagement. The (3R)-configured compound’s carboxylic acid group enables conjugation with amines or alcohols, facilitating prodrug development or peptide mimetics . For example, pyridinesulfonyl fluoride-mediated amidation reactions, as described in recent methodologies, could leverage this compound for creating bioactive amides .

Patent and Industrial Relevance

Suppliers such as VulcanChem and Capot Chemical list the compound with a purity ≥98%, indicating its industrial-scale production for research applications . Its hydrochloride salt form enhances stability and solubility in polar solvents, critical for high-throughput screening.

Research Findings and Biological Activity

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